molecular formula C17H14N4O B14165711 4-[Di(pyridin-2-yl)amino]benzamide CAS No. 926633-53-6

4-[Di(pyridin-2-yl)amino]benzamide

Cat. No.: B14165711
CAS No.: 926633-53-6
M. Wt: 290.32 g/mol
InChI Key: SFKOZSRPIAVXFO-UHFFFAOYSA-N
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Description

4-[Di(pyridin-2-yl)amino]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(pyridin-2-yl)amino]benzamide typically involves the condensation of 4-aminobenzamide with 2-aminopyridine derivatives. One common method involves dissolving isatoic anhydride and 2-aminopyridine in dimethylformamide (DMF) and refluxing the mixture for several hours. The reaction mixture is then concentrated under vacuum, and the product is isolated through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[Di(pyridin-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-[Di(pyridin-2-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Di(pyridin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Di(pyridin-2-yl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

926633-53-6

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

4-(dipyridin-2-ylamino)benzamide

InChI

InChI=1S/C17H14N4O/c18-17(22)13-7-9-14(10-8-13)21(15-5-1-3-11-19-15)16-6-2-4-12-20-16/h1-12H,(H2,18,22)

InChI Key

SFKOZSRPIAVXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3

Origin of Product

United States

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